![molecular formula C24H32F3N3O5 B071216 ZD-0892 CAS No. 171964-73-1](/img/structure/B71216.png)
ZD-0892
描述
- ZD-0892 是一种选择性和强效的中性粒细胞弹性蛋白酶抑制剂,该酶参与炎症过程。
- 它的化学结构由 24 个碳原子、32 个氢原子、3 个氟原子、3 个氮原子和 5 个氧原子组成。
- 该化合物主要因其在心血管疾病和呼吸系统疾病中的治疗潜力而受到研究 .
准备方法
- 不幸的是,由于其专有性质,ZD-0892 的具体合成路线和反应条件在公共领域并不广泛。
- 工业生产方法可能涉及多步骤有机合成、纯化和质量控制。
化学反应分析
- ZD-0892 可能经历各种反应,包括氧化、还原和取代。
- 这些反应中使用的常用试剂和条件尚未公开。
- 这些反应产生的主要产物尚未公开。
科学研究应用
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Mechanism of Action : ZD-0892 works by inhibiting neutrophil elastase, an enzyme that contributes to the degradation of lung tissue and inflammation in COPD patients. By reducing the activity of this enzyme, this compound aims to mitigate lung damage and improve respiratory function.
Clinical Studies :
- A study highlighted that this compound significantly reduced the number of neutrophils in the lungs of animal models exposed to cigarette smoke, demonstrating its potential to alleviate inflammation associated with COPD .
- In clinical trials, this compound has shown promise in improving lung function metrics such as forced expiratory volume (FEV1) in patients with COPD .
Peripheral Vascular Disease (PVD)
Application : The compound is also being explored for its effects on vascular health. Neutrophil elastase plays a role in vascular inflammation and remodeling, making this compound a candidate for treating PVD.
Research Findings : Preliminary studies suggest that this compound may reduce vascular inflammation and improve blood flow in animal models, indicating its potential efficacy in clinical settings .
Inhibition of Neutrophil Activation
Broader Implications : Beyond COPD and PVD, this compound's ability to inhibit neutrophil activation could have implications for various inflammatory diseases. By modulating the immune response, it may provide therapeutic benefits in conditions characterized by excessive neutrophil activity.
Case Study 1: COPD Treatment
A randomized controlled trial involving COPD patients demonstrated that treatment with this compound resulted in:
- Reduction of Neutrophils : A significant decrease in sputum neutrophils was observed after four weeks of treatment.
- Improved Quality of Life : Patients reported enhancements in health-related quality of life metrics compared to placebo groups .
Case Study 2: Vascular Health
In a study examining the effects of this compound on peripheral vascular disease:
- Vascular Remodeling : Treated animals showed a marked reduction in vascular remodeling compared to untreated controls.
- Cell Proliferation Reduction : Cell proliferation within the vascular walls was reduced by 61%, suggesting a protective effect against pathological changes associated with PVD .
Table 1: Summary of Clinical Findings for this compound
Table 2: Mechanism of Action and Therapeutic Effects
Mechanism | Effect on Condition | Potential Outcome |
---|---|---|
Neutrophil Elastase Inhibition | Decreased inflammation | Improved lung function |
Modulation of Immune Response | Reduced pathological changes | Enhanced recovery in inflammatory diseases |
作用机制
- ZD-0892 抑制中性粒细胞弹性蛋白酶,该酶在炎症期间的组织损伤中起作用。
- 通过阻断该酶,它可以减轻炎症反应和相关的病理。
- 所涉及的确切分子靶标和途径需要进一步研究。
相似化合物的比较
- 不幸的是,在公开的文献中,与类似化合物的直接比较是有限的。
- 识别 ZD-0892 的独特特征需要访问专有数据。
生物活性
ZD-0892, a synthetic peptidyl trifluoromethylketone, is primarily recognized for its role as a selective inhibitor of neutrophil elastase (NE). This compound has garnered attention due to its potential therapeutic applications in various inflammatory diseases, particularly those involving excessive neutrophil activity. The following sections detail the biological activity of this compound, including its mechanisms of action, experimental findings, and relevant case studies.
This compound functions by inhibiting neutrophil elastase, an enzyme that plays a critical role in the degradation of elastin and other extracellular matrix components during inflammatory responses. By inhibiting NE, this compound helps to preserve the integrity of lung tissue and other organs affected by inflammation.
Inhibition Studies
In vitro studies demonstrated that this compound exhibits a strong inhibitory effect on NE activity. The compound was shown to have an affinity for NE comparable to that of secretory leukocyte protease inhibitor (SLPI), a natural inhibitor of NE. In one study, the inhibitory function of this compound was measured against active NE using various substrates, revealing significant reductions in elastolytic activity when this compound was present .
Table 1: Inhibition Potency of this compound Against Neutrophil Elastase
Concentration (nM) | Inhibition (%) |
---|---|
10 | 45 |
100 | 75 |
1000 | 90 |
The above table summarizes the percentage inhibition of NE activity at different concentrations of this compound, indicating a dose-dependent response.
Cell Culture Experiments
This compound was tested on A549 cells (human lung carcinoma cells) and other cell lines under serum-free conditions. The results indicated that treatment with this compound significantly abrogated the decrease in SLPI protein levels induced by NE. This suggests that this compound not only inhibits NE but also has protective effects on SLPI secretion .
Study on Viral Infection
In a notable study involving DBA/2 mice infected with the encephalomyocarditis (EMC) virus, administration of this compound resulted in reduced myocardial elastolytic activity and improved coronary microvascular perfusion. This highlights the potential of this compound in mitigating tissue damage during viral infections characterized by inflammatory responses .
Clinical Implications
The implications of this compound extend to chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where excessive neutrophil activity leads to tissue damage and inflammation. By inhibiting NE, this compound may offer therapeutic benefits in managing these conditions, potentially improving patient outcomes through reduced inflammation and preservation of lung function.
属性
IUPAC Name |
(2S)-1-[(2S)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoyl]-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32F3N3O5/c1-13(2)18(20(31)24(25,26)27)28-22(33)17-7-6-12-30(17)23(34)19(14(3)4)29-21(32)15-8-10-16(35-5)11-9-15/h8-11,13-14,17-19H,6-7,12H2,1-5H3,(H,28,33)(H,29,32)/t17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNILZVBINXNWHW-FHWLQOOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938074 | |
Record name | 1-[N-(4-Methoxybenzoyl)valyl]-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171964-73-1 | |
Record name | ZD-0892 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171964731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[N-(4-Methoxybenzoyl)valyl]-N-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZD-0892 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXL5BC5A6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。